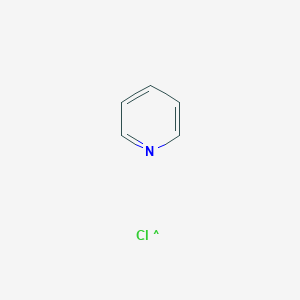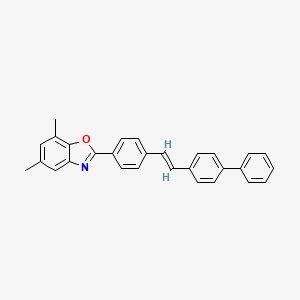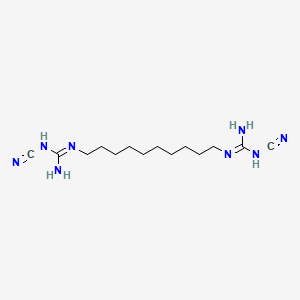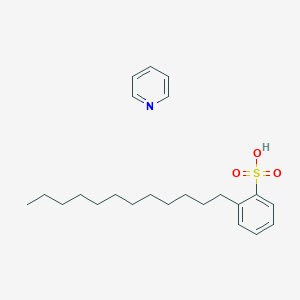
2-Butyl-4,5-dichloropyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-4,5-dichloropyridazin-3(2H)-one: is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions, a butyl group at the 2nd position, and a ketone functional group at the 3rd position of the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,5-dichloropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butylpyridazine and chlorinating agents.
Chlorination: The 2-butylpyridazine is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4th and 5th positions.
Oxidation: The resulting intermediate is then oxidized to introduce the ketone functional group at the 3rd position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
2-Butyl-4,5-dichloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone functional group at the 3rd position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The butyl group at the 2nd position can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups at the 4th and 5th positions.
Reduction: 2-Butyl-4,5-dichloropyridazin-3-ol.
Oxidation: 2-Butyl-4,5-dichloropyridazine-3-carboxylic acid.
科学研究应用
2-Butyl-4,5-dichloropyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Butyl-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
2-Butyl-4,5-dichloropyridazine: Lacks the ketone functional group at the 3rd position.
2-Butyl-4,5-dichloropyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
2-Butyl-4,5-dichloropyridine: Contains a pyridine ring instead of a pyridazine ring.
Uniqueness
2-Butyl-4,5-dichloropyridazin-3(2H)-one is unique due to the presence of
属性
CAS 编号 |
51659-49-5 |
|---|---|
分子式 |
C8H10Cl2N2O |
分子量 |
221.08 g/mol |
IUPAC 名称 |
2-butyl-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C8H10Cl2N2O/c1-2-3-4-12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
InChI 键 |
USZRSBOXEHUPRW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C(=C(C=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)
![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
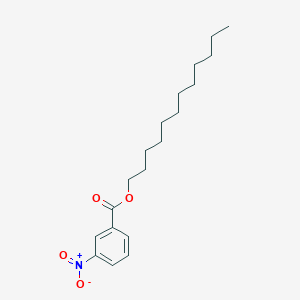
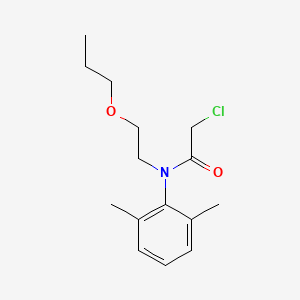
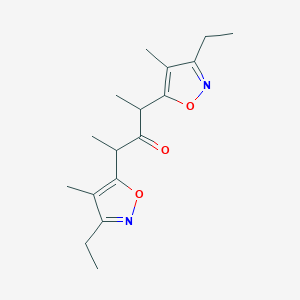
![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
